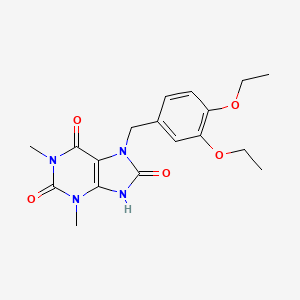![molecular formula C17H13Cl2NO2S B3609835 3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3609835.png)
3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as DTPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its anti-inflammatory and analgesic effects.
Mechanism of Action
3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound selectively inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is that it is a selective COX-2 inhibitor, which means that it has fewer side effects than other NSAIDs that inhibit both COX-1 and COX-2. Additionally, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. One of the limitations of this compound is its low yield during synthesis, which makes it difficult to obtain large quantities for research purposes.
Future Directions
There are several future directions for the research on 3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to improve the synthesis method of this compound to increase the yield and obtain larger quantities for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer and neurodegenerative diseases. While this compound has several advantages, such as its selective COX-2 inhibition and neuroprotective effects, there are also limitations, such as its low yield during synthesis. Future research on this compound could lead to the development of new therapies for various diseases.
Scientific Research Applications
3-[1-(2,5-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
3-[1-(2,5-dichlorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-11-3-6-13(19)15(10-11)20-12(5-8-17(21)22)4-7-14(20)16-2-1-9-23-16/h1-4,6-7,9-10H,5,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXCADKAXSYGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2C3=C(C=CC(=C3)Cl)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[4-(isobutyrylamino)benzoyl]hydrazinecarboxamide](/img/structure/B3609757.png)

![2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3609767.png)

![5-{[2-(4-methyl-1,3-thiazol-5-yl)ethyl]thio}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3609777.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B3609787.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3609798.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609805.png)
![10-({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3609812.png)
![3-[1-(3,4-dichlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3609820.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3609831.png)
![2-cyclohexyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3609847.png)
![2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3609853.png)
